12-(chloromethyl)-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene
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Overview
Description
“12-(chloromethyl)-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[117002,1004,9014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene” is a complex organic compound featuring multiple functional groups and a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pentacyclic core and the introduction of various functional groups. Key steps may include:
Cyclization Reactions: Formation of the pentacyclic structure through cyclization reactions, possibly involving Diels-Alder reactions or other pericyclic processes.
Functional Group Introduction: Introduction of chloromethyl, methoxymethyl, and methyl groups through substitution reactions.
Thia and Tetrazole Ring Formation: Incorporation of sulfur and nitrogen atoms to form the thia and tetrazole rings.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to facilitate cyclization and substitution reactions.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of methyl groups to carboxylic acids or other oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and other substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new methodologies for constructing complex molecules.
Biology and Medicine
Potential applications in medicinal chemistry include the development of new drugs targeting specific biological pathways. The compound’s multiple functional groups may allow it to interact with various biological targets.
Industry
In materials science, the compound could be used to develop new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs to disrupt replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Tetrazoles: Compounds containing the tetrazole ring, known for their use in pharmaceuticals.
Thia Compounds: Compounds containing sulfur atoms, often used in materials science.
Pentacyclic Compounds: Molecules with five-ring structures, which can have diverse applications.
Uniqueness
The uniqueness of “12-(chloromethyl)-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene” lies in its combination of multiple functional groups and a complex pentacyclic structure, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H15ClN4OS |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
12-(chloromethyl)-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene |
InChI |
InChI=1S/C19H15ClN4OS/c1-10-7-11(9-25-2)15-16-17(26-19(15)21-10)18-22-12-5-3-4-6-13(12)24(18)14(8-20)23-16/h3-7H,8-9H2,1-2H3 |
InChI Key |
GWPZJNSNFOJMIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C4=NC5=CC=CC=C5N4C(=N3)CCl)SC2=N1)COC |
Origin of Product |
United States |
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